longifolic acid
CAS No.: 19888-35-8
Cat. No.: VC0217292
Molecular Formula: C13H21COOH
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19888-35-8 |
|---|---|
| Molecular Formula | C13H21COOH |
| Molecular Weight | 0 |
Introduction
Chemical Identity and Structure
Basic Identification
Longifolic acid, specifically psi-longifolic acid, is classified as a sesquiterpenoid carboxylic acid with the molecular formula C15H22O2 and an average molecular weight of 234.339 . The compound is formally known by its IUPAC name 3,3,7-trimethyltetracyclo[5.4.0.02,9.08,10]undecane-8-carboxylic acid, which reflects its complex tetracyclic structure . This organic compound belongs to the broader category of terpenes, specifically sesquiterpenoids, which are characterized by having three consecutive isoprene units in their structural framework .
Structural Characteristics
The structural complexity of longifolic acid is evident in its tetracyclic carbon skeleton featuring three methyl substituents and a carboxylic acid functional group. The compound possesses a unique spatial arrangement that contributes to its chemical properties and potential biological interactions . As a carboxylic acid, it contains the characteristic -COOH functional group, which is responsible for its acidic properties through the ability to donate a proton in solution .
Table 1: Chemical Identity Parameters of Longifolic Acid
| Parameter | Value |
|---|---|
| Common Name | psi-Longifolic acid |
| IUPAC Name | 3,3,7-trimethyltetracyclo[5.4.0.02,9.08,10]undecane-8-carboxylic acid |
| Chemical Formula | C15H22O2 |
| Average Molecular Weight | 234.339 |
| Monoisotopic Molecular Weight | 234.161979948 |
| Classification | Sesquiterpenoid carboxylic acid |
| Physical State | Solid (presumed based on similar compounds) |
Physicochemical Properties
Acid-Base Characteristics
Longifolic acid is characterized as a weakly acidic compound based on its pKa value . This acidity stems from the carboxylic acid functional group, which can dissociate a proton in solution. As an organic acid, it follows the general chemical behavior of carboxylic acids, acting as a proton donor in acid-base reactions . The carboxyl group (-COOH) can release a hydrogen ion (H+) in aqueous solutions, forming a carboxylate anion .
Structural Identifiers
For chemical database and computational purposes, longifolic acid is represented by specific structural notations. The SMILES notation (Simplified Molecular-Input Line-Entry System) for longifolic acid is CC12CCCC(C)(C)C3C4C(CC13)C24C(O)=O, providing a linear textual representation of its chemical structure . The InChI (International Chemical Identifier) representation, which offers a standardized method to encode chemical information, is InChI=1S/C15H22O2/c1-13(2)5-4-6-14(3)8-7-9-11(10(8)13)15(9,14)12(16)17/h8-11H,4-7H2,1-3H3,(H,16,17) .
Chemical Classification and Relationships
Taxonomic Classification
In the chemical taxonomy hierarchy, longifolic acid is positioned as follows:
-
Kingdom: Organic compounds
-
Super Class: Lipids and lipid-like molecules
-
Class: Prenol lipids
-
Sub Class: Sesquiterpenoids
This classification places longifolic acid within the broader context of natural products and defines its relationship to other similar compounds.
Relationship to Other Sesquiterpenoids
As a sesquiterpenoid, longifolic acid shares structural similarities with other compounds in this diverse class of natural products. Sesquiterpenoids generally consist of three isoprene units and exhibit a wide range of biological activities in various organisms . Many sesquiterpenoids, including certain eudesmane-type compounds, have been isolated from plant sources such as Atractylodes macrocephala rhizome, where they contribute to the plant's medicinal properties . These related compounds often possess lactone or lactam moieties and demonstrate significant antioxidant activities .
Biological Significance and Activities
Structural Analogs and Their Activities
Research on structural analogs of longifolic acid, particularly other sesquiterpenoids, provides context for understanding its potential biological significance. In one study, researchers discovered sixteen sesquiterpenoids, including five nitrogen-containing compounds and eleven sesquiterpene lactones, from Atractylodes macrocephala rhizome . All these compounds showed Nrf2 agonistic activity in HEK293T cells, demonstrating their antioxidant properties .
Research and Analytical Methods
Identification Techniques
Modern analytical techniques are essential for the identification and characterization of sesquiterpenoids like longifolic acid. High-resolution electrospray ionization mass spectrometry (HRESI-MS) and extensive spectroscopic data are commonly used to establish the structures of such compounds . Additionally, molecular networking strategies have been employed to explore unknown sesquiterpenoids in plant extracts, leading to the discovery of new compounds and their analogs .
Table 2: Analytical Techniques for Sesquiterpenoid Analysis
| Technique | Application |
|---|---|
| HRESI-MS | Structure determination and mass analysis |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation |
| Fourier-Transform Infrared Spectroscopy | Functional group identification |
| UPLC-Q-TOF-MS/MS | Metabolic profiling and compound identification |
| Molecular Networking (GNPS) | Discovery of structurally related compounds |
Synthetic Approaches and Chemical Transformations
Derivative Formation
The carboxylic acid functionality in longifolic acid presents opportunities for derivatization through various chemical transformations. As demonstrated with longifolene-derived compounds, the carboxylic acid group can participate in salt formation with amines to produce carboxylates with enhanced biological activities . This chemical versatility suggests that longifolic acid could potentially serve as a starting material for the development of biologically active derivatives.
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